molecular formula C17H10BrN3O2S B2541543 5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 863588-84-5

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2541543
CAS No.: 863588-84-5
M. Wt: 400.25
InChI Key: BGXYLYUFBUOJQB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring, which is further connected to a furan-2-carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the furan-2-carboxamide group. One common method involves the annulation of a thiazole ring to a pyridine derivative. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reactor design and process parameters.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes . The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is unique due to the combination of its thiazolo[5,4-b]pyridine and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2S/c18-14-8-7-13(23-14)15(22)20-11-5-3-10(4-6-11)16-21-12-2-1-9-19-17(12)24-16/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYLYUFBUOJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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